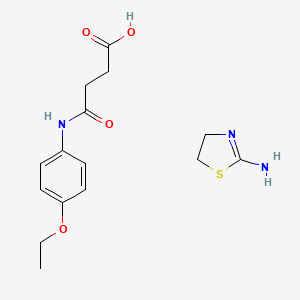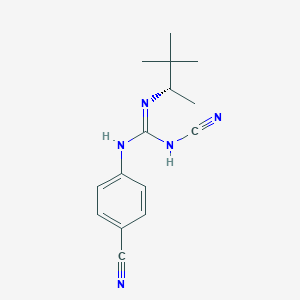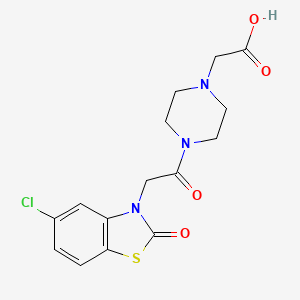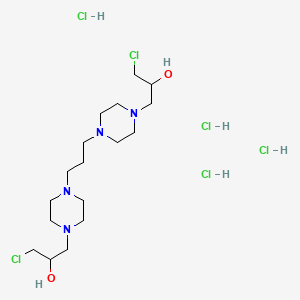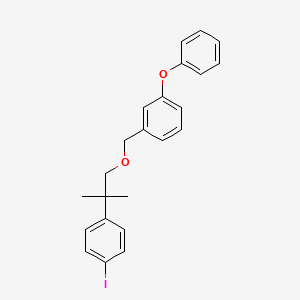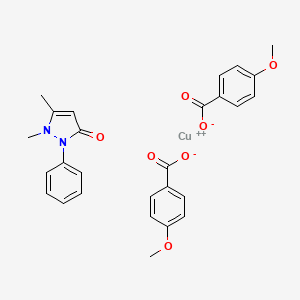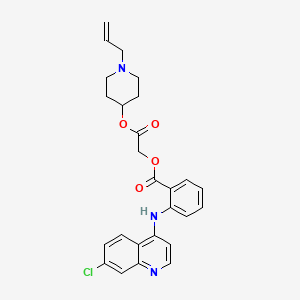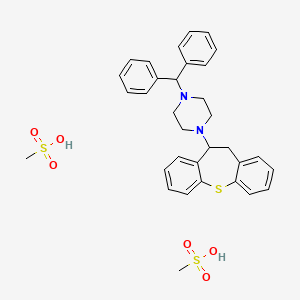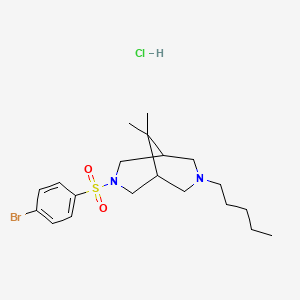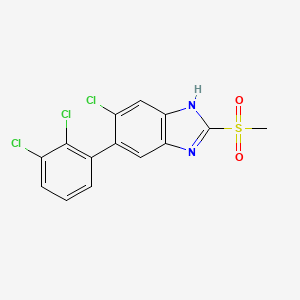
6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triclabendazole sulphone is a metabolite of triclabendazole, a benzimidazole derivative used primarily as an anthelmintic agent. Triclabendazole is effective against liver flukes, particularly Fasciola hepatica and Fasciola gigantica, which cause fascioliasis in humans and animals . Triclabendazole sulphone is formed through the oxidation of triclabendazole and its intermediate metabolite, triclabendazole sulfoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulphone typically involves the oxidation of triclabendazole. The process begins with the preparation of triclabendazole from 3,4-dichloroaniline through a series of reactions including acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the oxidation of triclabendazole to triclabendazole sulphone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of triclabendazole sulphone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Triclabendazole sulphone undergoes several types of chemical reactions, including:
Oxidation: Conversion of triclabendazole to triclabendazole sulphone through oxidation.
Reduction: Potential reduction back to triclabendazole sulfoxide under specific conditions.
Substitution: Possible substitution reactions at the benzimidazole ring or the chlorinated benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Triclabendazole sulphone.
Reduction: Triclabendazole sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triclabendazole sulphone has several scientific research applications:
Mécanisme D'action
Triclabendazole sulphone exerts its effects by binding to the β-tubulin protein in liver flukes, disrupting microtubule formation and inhibiting essential cellular processes such as protein and enzyme synthesis . This leads to the death of the parasite. The compound also causes a reduction in the resting membrane potential and inhibition of motility in the parasites .
Comparaison Avec Des Composés Similaires
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Mebendazole: A benzimidazole used to treat a variety of parasitic worm infestations.
Fenbendazole: A benzimidazole used in veterinary medicine.
Comparison:
Triclabendazole Sulphone vs. Albendazole: Triclabendazole sulphone is more specific to liver flukes, while albendazole has a broader spectrum of activity against various nematodes and cestodes.
Triclabendazole Sulphone vs. Mebendazole: Mebendazole is used for a wider range of parasitic infections, whereas triclabendazole sulphone is more targeted towards liver flukes.
Triclabendazole Sulphone vs. Fenbendazole: Fenbendazole is primarily used in veterinary medicine, while triclabendazole sulphone has applications in both human and veterinary medicine.
Triclabendazole sulphone’s specificity and effectiveness against liver flukes make it a unique and valuable compound in the treatment of fascioliasis.
Propriétés
Numéro CAS |
139079-38-2 |
|---|---|
Formule moléculaire |
C14H9Cl3N2O2S |
Poids moléculaire |
375.7 g/mol |
Nom IUPAC |
6-chloro-5-(2,3-dichlorophenyl)-2-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20,21)14-18-11-5-8(10(16)6-12(11)19-14)7-3-2-4-9(15)13(7)17/h2-6H,1H3,(H,18,19) |
Clé InChI |
UEGYTVWZVSLOGH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(N1)C=C(C(=C2)C3=C(C(=CC=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


